An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridin-1-amine
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridin-1-amine, also known as 1-amino-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, a well-established pharmacophore, the introduction of a 1-amino group imparts unique electronic and chemical properties that can be exploited for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 1H-Pyrrolo[2,3-b]pyridin-1-amine, including its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity. Drawing upon data from the parent 7-azaindole system and the analogous 1-aminopyrrole, this document offers field-proven insights and detailed experimental protocols to support researchers in the synthesis and application of this promising molecule.
Introduction: The Significance of the 1-Amino-7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole. Its presence in numerous biologically active compounds, including kinase inhibitors, underscores its importance in drug design. The strategic replacement of a C-H unit in indole with a nitrogen atom to form 7-azaindole can enhance solubility, improve metabolic stability, and introduce new hydrogen bonding capabilities, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The introduction of an amino group at the N-1 position of the pyrrole ring to form 1H-Pyrrolo[2,3-b]pyridin-1-amine further functionalizes this scaffold, opening new avenues for chemical modification and biological exploration. The N-amino group can act as a nucleophile, a directing group in substitution reactions, and a potential coordination site for metal catalysts. Understanding the fundamental chemical properties of this N-aminated heterocycle is paramount for its effective utilization in the synthesis of complex molecules and the development of novel therapeutics.
Physicochemical Properties
While specific experimental data for 1H-Pyrrolo[2,3-b]pyridin-1-amine is not extensively reported, its properties can be reliably predicted based on the known characteristics of the parent 7-azaindole and the analogous compound, 1-aminopyrrole.
| Property | Predicted Value for 1H-Pyrrolo[2,3-b]pyridin-1-amine | Rationale / Comparison |
| Molecular Formula | C₇H₇N₃ | Based on structure. |
| Molecular Weight | 133.15 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Predicted to be a solid at room temperature. | 7-Azaindole is a solid with a melting point of 105-107 °C. 1-Aminopyrrole has a reported melting point of 77-78 °C. |
| Melting Point | Estimated to be in the range of 80-110 °C. | Interpolated between the melting points of 7-azaindole and 1-aminopyrrole. |
| Boiling Point | > 200 °C (with potential decomposition) | High boiling point is expected due to the heterocyclic nature and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and nonpolar solvents. | Similar to other polar heterocyclic compounds. |
| pKa | Predicted to be weakly basic. | The pyridine nitrogen will be the primary basic center. The pKa is expected to be slightly lower than that of 7-azaindole (pKa ~4.6) due to the electron-withdrawing nature of the N-amino group. |
Spectroscopic Characterization
The spectroscopic signature of 1H-Pyrrolo[2,3-b]pyridin-1-amine can be anticipated by analyzing the spectra of 7-azaindole and related N-amino heterocycles.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-donating amino group and the anisotropic effects of the bicyclic system. A broad singlet for the NH₂ protons, exchangeable with D₂O, is a key diagnostic feature. The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets or triplets, coupled to each other. The pyridine protons (C4-H, C5-H, and C6-H) will exhibit characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the bicyclic core. The chemical shifts will reflect the electronic environment of each carbon, with those adjacent to nitrogen atoms appearing at lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the amino group in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching bands will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.15 g/mol ). Fragmentation patterns will likely involve the loss of the amino group and cleavage of the heterocyclic rings.
Synthesis and Reactivity
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine can be approached through the N-amination of the parent 7-azaindole. The reactivity of the resulting molecule is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the nucleophilic N-amino group.
Synthesis via N-Amination
A robust and well-documented method for the N-amination of pyrroles and indoles utilizes monochloramine (NH₂Cl). This electrophilic aminating agent can be generated in situ and reacts efficiently with the deprotonated heterocycle.
Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine
Disclaimer: This is a projected protocol based on established literature for similar compounds and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous solution of monochloramine (NH₂Cl) - to be prepared in situ
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 7-azaindole.
-
N-Amination: Cool the reaction mixture back to 0 °C and add a freshly prepared aqueous solution of monochloramine (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 1H-Pyrrolo[2,3-b]pyridin-1-amine.
Caption: Workflow for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine.
Reactivity Profile
The reactivity of 1H-Pyrrolo[2,3-b]pyridin-1-amine is a composite of the individual reactivities of its constituent parts.
-
Reactions at the N-Amino Group: The lone pair of electrons on the terminal nitrogen of the amino group makes it nucleophilic. It can be expected to react with electrophiles such as acylating agents (e.g., acid chlorides, anhydrides) to form N-acyl derivatives, and with aldehydes and ketones to form hydrazones.
-
Electrophilic Aromatic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic attack. The C3 position is generally the most nucleophilic. The N-amino group, being electron-donating, is expected to further activate the pyrrole ring towards electrophilic substitution. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity will be influenced by both the directing effect of the N-amino group and the inherent reactivity of the 7-azaindole nucleus.
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C4 and C6 positions, especially if a good leaving group (e.g., a halide) is present. The N-amino group is unlikely to significantly affect the reactivity of the pyridine ring towards nucleophiles.
Caption: Predicted reactivity sites of 1H-Pyrrolo[2,3-b]pyridin-1-amine.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives have shown potent activity against a range of kinases, including phosphodiesterase 4B (PDE4B), fibroblast growth factor receptor (FGFR), and colony-stimulating factor 1 receptor (CSF1R).[2] The introduction of the 1-amino group provides a valuable handle for several strategic applications in drug discovery:
-
Scaffold for Library Synthesis: The reactivity of the N-amino group allows for its use as a versatile point of diversification in the combinatorial synthesis of compound libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The amino group can be used to fine-tune the solubility, lipophilicity, and hydrogen bonding capacity of lead compounds, thereby optimizing their ADME (absorption, distribution, metabolism, and excretion) properties.
-
Bioisosteric Replacement: The N-amino group can serve as a bioisostere for other functional groups, enabling the exploration of new structure-activity relationships.
Conclusion
1H-Pyrrolo[2,3-b]pyridin-1-amine is a promising and versatile building block for medicinal chemistry and organic synthesis. While specific experimental data for this compound remains to be fully elucidated, its chemical properties can be confidently predicted from its parent heterocycle, 7-azaindole, and its structural analog, 1-aminopyrrole. The synthetic accessibility via N-amination and the diverse reactivity of the N-amino group and the bicyclic core make it a valuable tool for the design and synthesis of novel, biologically active molecules. This guide provides a solid foundation for researchers to explore the potential of this intriguing scaffold in their drug discovery and development endeavors.
References
-
MySkinRecipes. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-6-amine. Retrieved from [Link]
- Khaled M.H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(132), 429-436.
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
- Dahle, K. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3486.
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Mass Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-5-amine. Retrieved from [Link]
- Liddle, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1551.
- Li, F., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1334-1340.
- Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115582.
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-4-amine. Retrieved from [Link]
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358.
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]
- Alcaide, B., et al. (2022).
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:159487-13-5 | 1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI). Retrieved from [Link]
